molecular formula C18H14N2O2 B189031 N-(4-phenoxyphenyl)nicotinamide CAS No. 255904-97-3

N-(4-phenoxyphenyl)nicotinamide

Cat. No.: B189031
CAS No.: 255904-97-3
M. Wt: 290.3 g/mol
InChI Key: FQQSOTAZLMYVKZ-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)nicotinamide is a nicotinamide derivative characterized by a pyridine-3-carboxamide core substituted with a 4-phenoxyphenyl group. Its molecular formula is C₁₉H₁₅N₂O₂ (molecular weight: 303.34 g/mol), and it is identified by synonyms such as N-(4-phenoxyphenyl)pyridine-3-carboxamide and ST50927691 .

Properties

CAS No.

255904-97-3

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

N-(4-phenoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C18H14N2O2/c21-18(14-5-4-12-19-13-14)20-15-8-10-17(11-9-15)22-16-6-2-1-3-7-16/h1-13H,(H,20,21)

InChI Key

FQQSOTAZLMYVKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Findings and Trends

Substituent Effects on Activity :

  • The trifluoromethyl biphenyl group in the agonist from enhances selectivity and potency, likely due to increased hydrophobicity and electronic effects .
  • Fluorophenyl derivatives (e.g., compounds 40, 41, 69) show variability in purity (70.7% vs. 91.8%) depending on substituent position (para vs. meta), suggesting steric or electronic influences on synthesis efficiency .

Synthetic Challenges :

  • Thermal coupling methods (e.g., 110°C in toluene) can lead to unintended structural changes, such as methyl group migration in ’s compound .
  • Thiol-based coupling (Method A in ) provides moderate yields but requires careful optimization for purity.

Pyridinylmethyl amino modifications () expand hydrogen-bonding networks, which may improve solubility or target interactions .

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